molecular formula C13H18ClNO2 B1375343 (S)-Benzyl piperidine-2-carboxylate hydrochloride CAS No. 149201-79-6

(S)-Benzyl piperidine-2-carboxylate hydrochloride

Cat. No. B1375343
M. Wt: 255.74 g/mol
InChI Key: JPLUTHCQQZSANV-YDALLXLXSA-N
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Description

“(S)-Benzyl piperidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C13H18ClNO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of efficient and sustainable methods for the synthesis of nitrogen heterocycles is an important goal for the chemical industry . A potential biocatalytic approach to the synthesis of this privileged scaffold would be the asymmetric dearomatization of readily assembled activated pyridines .


Molecular Structure Analysis

The molecular structure of “(S)-Benzyl piperidine-2-carboxylate hydrochloride” includes a benzyl group attached to a piperidine ring, which is further connected to a carboxylate group .


Chemical Reactions Analysis

The key step in the synthesis of substituted piperidines involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines .


Physical And Chemical Properties Analysis

The molecular weight of “(S)-Benzyl piperidine-2-carboxylate hydrochloride” is 255.74 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Synthesis of Piperidine Derivatives

A significant application of (S)-Benzyl piperidine-2-carboxylate hydrochloride is in the asymmetric synthesis of piperidine derivatives. For instance, 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, which can be easily derived from serine and terminal acetylenes, undergo a Claisen rearrangement when heated with butyl vinyl ether in the presence of mercury acetate and triethylamine. This process leads to optically pure piperidines with substituents alpha to nitrogen, showcasing the compound's role in generating a wide range of substituted piperidine subunits (Acharya & Clive, 2010).

Creation of Complex Organic Molecules

(S)-Benzyl piperidine-2-carboxylate hydrochloride also finds utility in the construction of complex organic molecules. For example, its involvement in the synthesis of new piperidine substituted benzothiazole derivatives highlights its capacity to contribute to the development of compounds with potential biological activities. The reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, facilitated by copper(II) bromide, results in the formation of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. This intermediate undergoes further reactions to yield compounds that exhibit promising antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The translation of these methods to the corresponding stereoenriched 3-substituted and 3,4-substitified scaffolds remains challenging due to difficulties in stereoselectivity control combined with limited availability of suitable starting materials .

properties

IUPAC Name

benzyl (2S)-piperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11;/h1-3,6-7,12,14H,4-5,8-10H2;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLUTHCQQZSANV-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl piperidine-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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